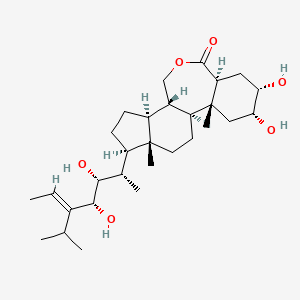

28-Homodolicholide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

28-Homodolicholide is a brassinosteroid, a class of plant hormones that play a crucial role in regulating various developmental processes in plants. These processes include root and shoot growth, vascular differentiation, fertility, flowering, and seed germination. Brassinosteroids are known for their presence in low concentrations and their significant impact on plant growth and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .

Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride.

Substitution: Phenylselenyl anion from diphenyl diselenide.

Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .

Applications De Recherche Scientifique

28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:

Chemistry: It serves as a model compound for studying the synthesis and reactions of brassinosteroids.

Biology: It is used to understand the role of brassinosteroids in plant growth and development.

Agriculture: Its plant growth-promoting properties make it valuable for enhancing crop yields and stress resistance.

Mécanisme D'action

The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .

Comparaison Avec Des Composés Similaires

- Brassinolide

- Dolicholide

- 28-Norbrassinolide

- 28-Homobrassinolide

- 24-Epibrassinolide

- Cryptolide

Uniqueness: 28-Homodolicholide is unique due to its specific structural features and its potent plant growth-promoting activity. Compared to other brassinosteroids, it has distinct functional groups that contribute to its unique biological activity .

Propriétés

Numéro CAS |

86630-40-2 |

|---|---|

Formule moléculaire |

C29H48O6 |

Poids moléculaire |

492.7 g/mol |

Nom IUPAC |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 |

Clé InChI |

LRRBQWHWKJDDAW-OXMALERUSA-N |

SMILES isomérique |

C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C |

SMILES canonique |

CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.